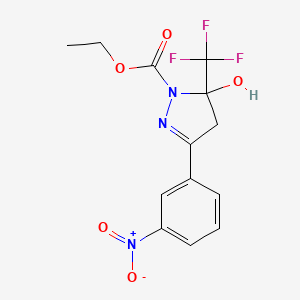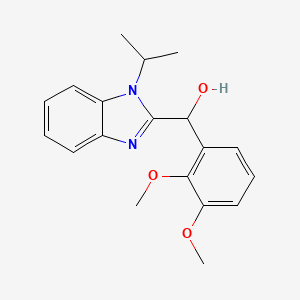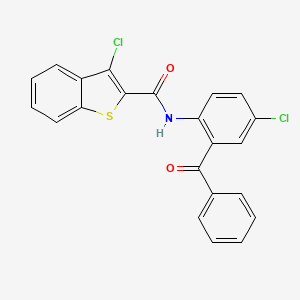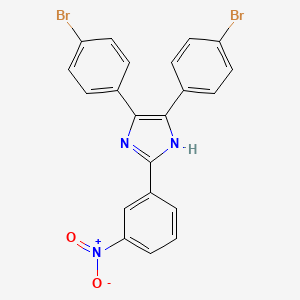![molecular formula C22H17ClN2O2S B5231361 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-methylbenzamide](/img/structure/B5231361.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-methylbenzamide, commonly known as BMB, is a chemical compound that has been widely researched for its potential therapeutic applications. BMB belongs to the class of benzamide derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.
作用机制
The exact mechanism of action of BMB is not fully understood, but several studies have suggested that it acts through multiple pathways. BMB has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and phosphodiesterase-4 (PDE4), which are involved in the production of pro-inflammatory mediators. BMB has also been shown to activate the apoptotic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
BMB has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in macrophages and microglial cells. BMB has also been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in neuronal cells. Moreover, BMB has been shown to inhibit the growth and proliferation of several cancer cell lines, including breast, lung, and colon cancer cells.
实验室实验的优点和局限性
BMB has several advantages for lab experiments, including its high purity and stability, which allows for accurate characterization and reproducibility of results. However, BMB also has some limitations, including its low solubility in water and some organic solvents, which can affect its bioavailability and limit its use in certain assays. Moreover, BMB has a relatively short half-life, which can make it difficult to maintain its concentration in vivo.
未来方向
Several future directions for BMB research can be identified. First, further studies are needed to elucidate the exact mechanism of action of BMB and its molecular targets. Second, more studies are needed to investigate the potential therapeutic applications of BMB in other diseases, such as diabetes, cardiovascular diseases, and autoimmune diseases. Third, the development of more efficient and selective analogs of BMB could lead to the discovery of more potent and specific compounds for therapeutic use. Finally, the use of BMB in combination with other drugs or therapies could enhance its efficacy and reduce its limitations in vivo.
Conclusion:
In conclusion, BMB is a promising chemical compound that has been widely researched for its potential therapeutic applications. Its synthesis method has been optimized, and its biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties, have been extensively studied. Although BMB has some limitations, its advantages for lab experiments and its potential for further research make it a promising candidate for future therapeutic development.
合成方法
The synthesis of BMB involves the reaction of 2-methoxyaniline with 2-chloro-3,4-dimethylbenzoic acid in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with 2-aminobenzothiazole to obtain the final product, BMB. The synthesis of BMB has been optimized and reported in several research articles, and the purity and yield of the compound have been characterized using various analytical techniques.
科学研究应用
BMB has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. BMB has also been reported to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in several cancer cell lines. Moreover, BMB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
属性
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2S/c1-13-7-8-14(11-16(13)23)21(26)24-18-12-15(9-10-19(18)27-2)22-25-17-5-3-4-6-20(17)28-22/h3-12H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPMNGGKNAICED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl benzoate](/img/structure/B5231290.png)
![4-[(diphenylacetyl)amino]-N-(4-nitrophenyl)benzamide](/img/structure/B5231292.png)
![3-[(benzyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5231298.png)
![2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5231307.png)
![N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5231312.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5231319.png)
![1-(4-fluorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5231329.png)
![2-({2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5231332.png)




